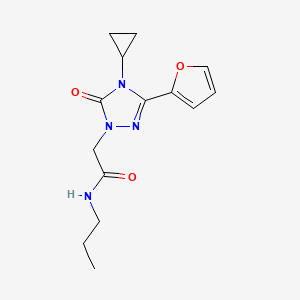

2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-propylacetamide

Description

Properties

IUPAC Name |

2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]-N-propylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-2-7-15-12(19)9-17-14(20)18(10-5-6-10)13(16-17)11-4-3-8-21-11/h3-4,8,10H,2,5-7,9H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZXWJWETWDLBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CN1C(=O)N(C(=N1)C2=CC=CO2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-propylacetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a triazole ring , a furan moiety , and a cyclopropyl group , which contribute to its unique biological properties. The presence of these functional groups is crucial for its interaction with various biological targets.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects against various diseases.

- Receptor Modulation : Interaction with specific receptors can alter signaling pathways, providing potential benefits in conditions like cancer and infections.

- Antimicrobial Activity : The structural components suggest potential antibacterial and antifungal properties, common in triazole derivatives.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or derived from this compound:

- Antimicrobial Studies : A study demonstrated that compounds with similar structures showed significant activity against resistant strains of bacteria and fungi. The mechanism was attributed to the inhibition of cell wall synthesis and disruption of membrane integrity .

- Anticancer Research : In vitro studies indicated that derivatives of this compound could inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. Notably, compounds incorporating the triazole ring were more effective than those lacking it .

- Molecular Docking Studies : Computational studies have shown that this compound has favorable binding affinities to several target proteins involved in disease pathways. This suggests a strong potential for drug development .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. Compounds in this class have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, studies have demonstrated that certain triazole derivatives can inhibit bacterial growth effectively at low concentrations (MIC values ranging from 0.5 to 10 µg/mL) .

Antifungal Properties

The antifungal efficacy of triazole compounds is well-documented, particularly against pathogens like Candida species. The mechanism often involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes. This compound's structural features may enhance its potency against resistant fungal strains .

Anticancer Potential

Recent studies have explored the anticancer properties of triazole derivatives. For example, compounds similar to the one have been evaluated for their ability to inhibit specific kinases involved in cancer progression. Some derivatives have shown promising results in preclinical models for various cancers, including non-small cell lung cancer .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, comparisons are drawn to structurally analogous triazole derivatives (Table 1). Key structural variations include:

- Substituents on the triazole ring : Modifications to the cyclopropyl group, furan moiety, or acetamide chain.

- Bioactivity : Differences in potency, selectivity, or mechanism of action.

- Physicochemical properties : Solubility, logP, and metabolic stability.

Table 1: Structural and Functional Comparison of Triazole Derivatives

Key Findings:

Cyclopropyl vs.

Heterocyclic Moieties : Replacing furan with thiophene or pyridine alters electronic properties and binding affinity. Thiophene derivatives often exhibit higher logP values, impacting membrane permeability .

Side Chain Variations : Elongating the alkyl chain (e.g., N-butyl vs. N-propyl) increases lipophilicity but may reduce aqueous solubility.

Methodological Considerations

The structural elucidation of such compounds relies heavily on crystallographic tools:

- SHELXL : Used for refining high-resolution crystal structures, enabling precise determination of bond lengths and angles critical for SAR studies .

- WinGX/ORTEP : Facilitates visualization of anisotropic displacement parameters and molecular packing, aiding in understanding steric effects .

For example, comparative analysis of the target compound’s triazole ring geometry (e.g., N-N bond lengths ~1.35 Å) with analogs could reveal correlations between electronic structure and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.